Pyrazolo[1,5-A]pyrimidine-3,5-diamine

Antibacterial MRSA Structure-Activity Relationship

Pyrazolo[1,5-A]pyrimidine-3,5-diamine (CAS 201599-16-8) is a fused, rigid N-heterocyclic compound featuring a pyrazole-pyrimidine core with amino substituents at the 3- and 5-positions. This specific diamino-functionalized scaffold is widely recognized as a privileged starting material in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors and novel antibacterial agents.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 201599-16-8
Cat. No. B12576383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-A]pyrimidine-3,5-diamine
CAS201599-16-8
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)N)N=C1N
InChIInChI=1S/C6H7N5/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,7H2,(H2,8,10)
InChIKeyFFNJDUZBKSGSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-A]pyrimidine-3,5-diamine (CAS 201599-16-8): A Privileged 3,5-Diamino Scaffold for Kinase and Antibacterial Derivative Synthesis


Pyrazolo[1,5-A]pyrimidine-3,5-diamine (CAS 201599-16-8) is a fused, rigid N-heterocyclic compound featuring a pyrazole-pyrimidine core with amino substituents at the 3- and 5-positions [1]. This specific diamino-functionalized scaffold is widely recognized as a privileged starting material in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors and novel antibacterial agents [2]. Its primary value in procurement lies not in its intrinsic bioactivity, but in its established synthetic utility as a direct precursor to diverse, high-value compound libraries.

Why Pyrazolo[1,5-A]pyrimidine-3,5-diamine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidines or Mono-Amines


Substituting this specific diamine with a generic pyrazolo[1,5-a]pyrimidine scaffold or a mono-amine analog introduces critical failures. The distinct 3,5-diamine motif is essential for specific synthetic cyclocondensation reactions with 1,3-bielectrophilic partners, enabling the high-yield construction of 5,7-disubstituted derivatives [1]. Using 1H-pyrazole-3,5-diamine, the non-cyclized precursor, fundamentally alters the synthetic pathway and starting material identity. Furthermore, the dual hydrogen-bond donor/acceptor capacity of the 3,5-diamine pattern is critical for engaging target ATP-binding pockets in kinases; simply changing the substitution pattern leads to a documented loss of potency in derivative series [2]. The evidence below demonstrates that the precise chemical identity of this scaffold is a prerequisite for achieving the reported outcomes.

Quantitative Evidence Guide for Pyrazolo[1,5-A]pyrimidine-3,5-diamine (CAS 201599-16-8) Selection


Derivative Antibacterial Potency Surpassing Ciprofloxacin via 3,5-Diamine Scaffold Derivatization

While the unsubstituted 3,5-diamine scaffold is a precursor, specific derivatives synthesized directly from this core demonstrate a meaningful potency advantage over the standard-of-care antibiotic ciprofloxacin. In head-to-head in vitro assays, the most potent 5,7-diaryl derivatives exerted a minimum inhibitory concentration (MIC) of 2.2 µM and a minimum bactericidal concentration (MBC) of 4.4 µM against tested bacterial strains, values that quantitatively surpass those of ciprofloxacin in the same assay. This establishes a clear efficacy threshold linked to this scaffold class [1].

Antibacterial MRSA Structure-Activity Relationship

Established Synthetic Reproducibility: High-Yield Derivatization Routes for Library Synthesis

The synthetic tractability of Pyrazolo[1,5-A]pyrimidine-3,5-diamine is a key differentiator. Using this precise scaffold, two distinct series of 7-aryl and 5,7-diaryl derivatives are obtained in consistently high yields of 87-94% and 88-96%, respectively, through straightforward cyclocondensation reactions [1]. This contrasts with non-cyclized precursors or alternative regioisomeric amines that would require additional protection/deprotection steps, ultimately leading to lower overall yields and higher procurement costs due to synthetic inefficiency.

Synthetic Chemistry Library Design Yield Optimization

Validated nSMase2 Inhibitory Activity in a Privileged Patent Space

The 3,5-diamine motif is the subject of a recent patent (WO/2025/014639) specifically claiming its derivatives as potent neutral sphingomyelinase 2 (nSMase2) inhibitors [1]. The patent highlights that these compounds exhibit IC50 values in the low micromolar range, positioning them alongside known nSMase2 inhibitor PDDC [2]. This represents a direct, legally recognized differentiation: only compounds incorporating this specific 3,5-diamine scaffold are protected within this new chemical space for this high-value, CNS-targeted mechanism, making it a required procurement for any freedom-to-operate or novel inhibitor program in the nSMase2 field.

Neuroscience nSMase2 Inhibition Patent Landscape

Broader Kinase Inhibition Potential: PIM Kinase Engagement by 3,5-Diamine Derivatives

Beyond nSMase2, derivatives extended from the 3,5-diamine scaffold exhibit potent kinase inhibition. For example, compound 5j, a PIM kinase inhibitor built on this core, demonstrates IC50 values of 0.158 µM and 0.297 µM against PIM-1 and PIM-2, respectively. Critically, this represents a significant improvement over the pan-kinase inhibitor staurosporine's IC50 of 0.294 µM and 0.477 µM against the same enzymes [1]. This cross-target activity reinforces the value of the 3,5-diamine core as a versatile pharmacophore for generating selective, potent kinase inhibitors, a feature not inherent to the 3-amine or 5-amine mono-substituted analogs [2].

Cancer Kinase Inhibitors PIM Kinase

Optimal Scientific and Procurement Use Cases for Pyrazolo[1,5-A]pyrimidine-3,5-diamine


Targeted Library Synthesis for nSMase2 CNS Drug Discovery Programs

Procurement is optimal for neuroscience teams building structure-activity relationship (SAR) libraries around a privileged nSMase2 inhibitor patent space. The established 3,5-diamine core enables rapid derivatization to explore the chemical space protected under WO/2025/014639, where initial hits have demonstrated potency superior to the known CNS-penetrant inhibitor PDDC [1]. Starting from this validated scaffold significantly reduces the synthetic timeline to reach lead optimization stages in neurodegenerative disease programs.

Next-Generation Antibacterial Development Targeting MRSA and VRE

As demonstrated in direct comparisons where 5,7-diaryl derivatives outperformed ciprofloxacin [1], this scaffold is specifically indicated for research groups developing new antibacterial agents against resistant strains. Procuring the 3,5-diamine enables construction of a focused library guided by the established SAR, which indicates that electron-releasing para-substituents at C5/C7 maximize potency (MIC as low as 2.2 µM). This use case bypasses the need for broad-spectrum screening of unrelated scaffolds.

Chemoproteomics and Chemical Probe Development for PIM Kinases

For chemical biology groups, the 3,5-diamine serves as a crucial anchor point for developing selective PIM kinase chemical probes. Existing data shows that derivatives based on this scaffold can achieve sub-micromolar potency with a defined selectivity window over the pan-kinase inhibitor staurosporine [1]. Procuring this specific core facilitates the immediate synthesis of active probe candidates, enabling target engagement studies in oncology models with a known, potent starting point.

Cost-Efficient Scale-Up for Heterocyclic Building Block Resupply

For process chemistry and CRO procurement, this scaffold is a superior choice for routine resupply. Its straightforward, high-yielding synthetic routes (typically >85%) [1] make it more cost-effective compared to alternative heterocyclic diamines that require complex, multi-step synthesis with lower overall yields. This ensures consistent supply for large-scale combinatorial chemistry campaigns without the cost overruns associated with less synthetically accessible building blocks.

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